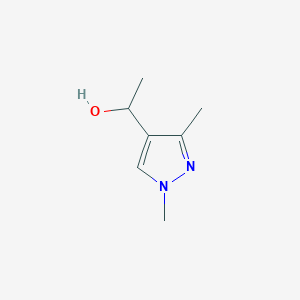

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

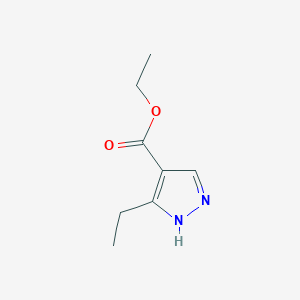

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 1-Methylpyrazole (1MP), is an organic compound that has been widely studied due to its diverse range of applications in the fields of chemistry, biology, and medicine. It is a white, crystalline solid that is insoluble in water and has a melting point of 101 °C. 1MP is a versatile molecule that can be used as a synthetic intermediate in organic synthesis, as a catalyst in chemical reactions, and as a drug in the treatment of certain medical conditions.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on bipyrazolic-type organic compounds, including derivatives similar to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, has demonstrated their potential as corrosion inhibitors. Density Functional Theory (DFT) studies have elucidated the inhibition efficiencies and reactive sites of these compounds, with parameters like EHOMO, ELUMO, gap energy, and electronegativity being crucial for their performance. This suggests that derivatives of this compound could be effective in corrosion protection applications (Wang et al., 2006).

Metal Complexation and Catalysis

Studies on new hybrid pyrazole ligands, structurally related to this compound, have led to the synthesis and characterization of metallomacrocyclic palladium(II) complexes. These complexes show promise in fields such as diffusion NMR studies and theoretical calculations, indicating potential applications in catalysis and material science (Guerrero et al., 2008).

Catalytic Oxidative Activities

A new tripodal ligand similar in structure to this compound was synthesized and examined alongside other pyrazolyl ligands for their catalytic oxidative activities. The generation of dioxygen complexes of copper(II) and their efficiency in catalyzing oxidation reactions highlight the potential of these compounds in oxidative catalysis and environmental applications (Kodadi et al., 2008).

Enzyme Inhibitory Activities

Compounds structurally related to this compound have been synthesized and tested for their inhibitory activities against various enzymes. Selective inhibitors for enzymes like urease and butyrylcholinesterase were identified, indicating potential therapeutic applications in treating diseases associated with enzyme dysregulation (Harit et al., 2012).

Polydentate Ligand Synthesis

The interaction of pyrazole and certain compounds in a superbasic medium has been explored for the synthesis of polydentate ligands incorporating pyrazolyl- and bromo-substituted ethenes. This methodological approach opens avenues for developing novel chelating agents for metal complexation, with applications in coordination chemistry and material science (Potapov et al., 2011).

Eigenschaften

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBBVHIIZKNTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)